

In Vitro and In Vivo Efficacy of Imanixil (SAR088): A Technical Guide

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Compound of Interest

Compound Name: *Imanixil*

Cat. No.: *B1671735*

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Introduction

Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type II, beta (PI5P4K β). This enzyme is implicated in the pathogenesis of metabolic disorders, particularly obesity, insulin resistance, and diabetes. As a pyrimidine-2,4-diamine compound, Imanilix has demonstrated promising pharmacological properties, including reasonable potency, selectivity, and favorable physicochemical characteristics in preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of Imanilix, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

In Vitro Studies

Imanilix (SAR088) has been characterized through a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Quantitative Data Summary

Parameter	Value	Assay Type	Target
IC50	2.1 μ M	Enzymatic Assay	Human PI5P4K β
Cellular Activity	Demonstrated	Cellular Assays	-
CYP3A4 Inhibition	None Reported	-	-
Cell Permeability	Intermediate	-	-
Metabolic Stability	High	-	-

Table 1: Summary of In Vitro Quantitative Data for **Imanixil** (SAR088).

Experimental Protocols

Enzymatic Inhibition Assay (PI5P4K β)

The inhibitory activity of Imanilix against human PI5P4K β was determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol-5-phosphate (PI(5)P).

- Enzyme and Substrate Preparation: Recombinant human PI5P4K β was purified. The substrate, PI(5)P, was prepared in a suitable buffer.
- Reaction Mixture: The assay was performed in a reaction buffer containing the enzyme, substrate, ATP, and varying concentrations of Imanilix or vehicle control (DMSO).
- Incubation: The reaction mixture was incubated at a controlled temperature to allow the enzymatic reaction to proceed.
- Detection: The amount of ADP produced, which is directly proportional to the enzyme activity, was quantified using a commercially available kinase assay kit.
- Data Analysis: The IC50 value, the concentration of Imanilix required to inhibit 50% of the enzyme activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Studies

The in vivo efficacy of Imanilix was evaluated in a well-established animal model of type 2 diabetes, the Zucker diabetic fatty (ZDF) rat.

Quantitative Data Summary

Parameter	Treatment Group	Result	Duration	Animal Model
Blood Glucose Levels	Imanilix (SAR088)	Significantly Lowered	3 weeks	Male Zucker Diabetic Fatty Rats
Oral Bioavailability	Imanilix (SAR088)	Orally Available	-	-

Table 2: Summary of In Vivo Efficacy Data for **Imanilix** (SAR088).

Experimental Protocols

Zucker Diabetic Fatty (ZDF) Rat Efficacy Study

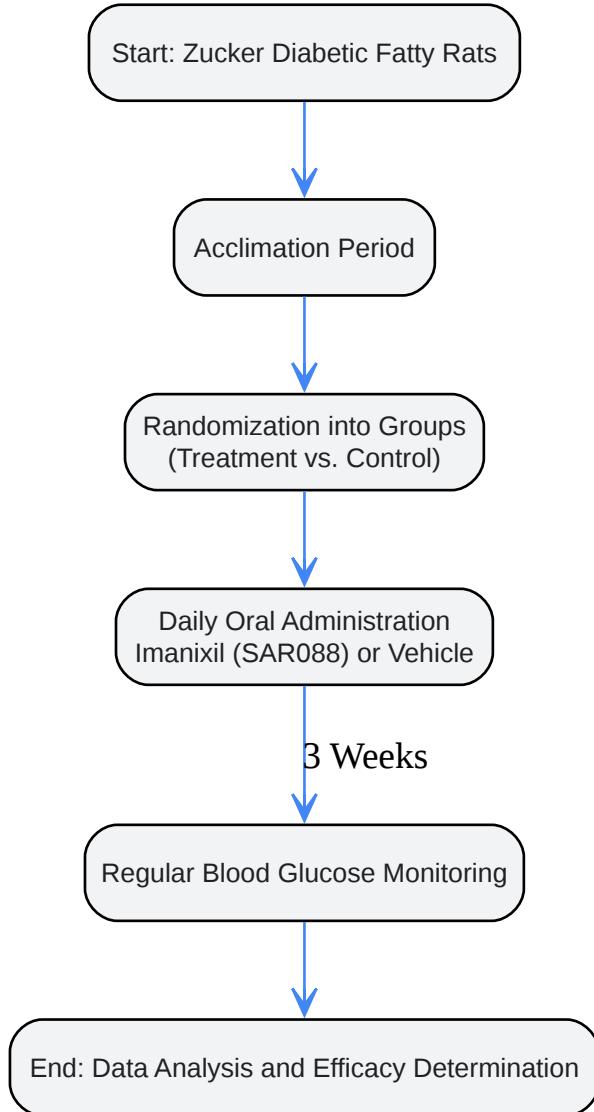
This study was designed to assess the anti-diabetic effect of Imanilix in a genetic model of obesity and hyperglycemia.

- **Animal Model:** Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop hyperglycemia and insulin resistance, were used.
- **Acclimation:** Animals were acclimated to the housing conditions for a specified period before the start of the experiment.
- **Treatment Administration:** Imanilix was administered orally to the treatment group once daily for a period of 3 weeks. The control group received the vehicle.
- **Blood Glucose Monitoring:** Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer.
- **Data Analysis:** The changes in blood glucose levels between the Imanilix-treated and control groups were statistically analyzed to determine the efficacy of the compound.

Signaling Pathway and Mechanism of Action

Imanixil exerts its therapeutic effect by inhibiting PI5P4K β , a key enzyme in phosphoinositide signaling. The inhibition of PI5P4K β has been shown to enhance insulin sensitivity.

Experimental Workflow for In Vivo Efficacy

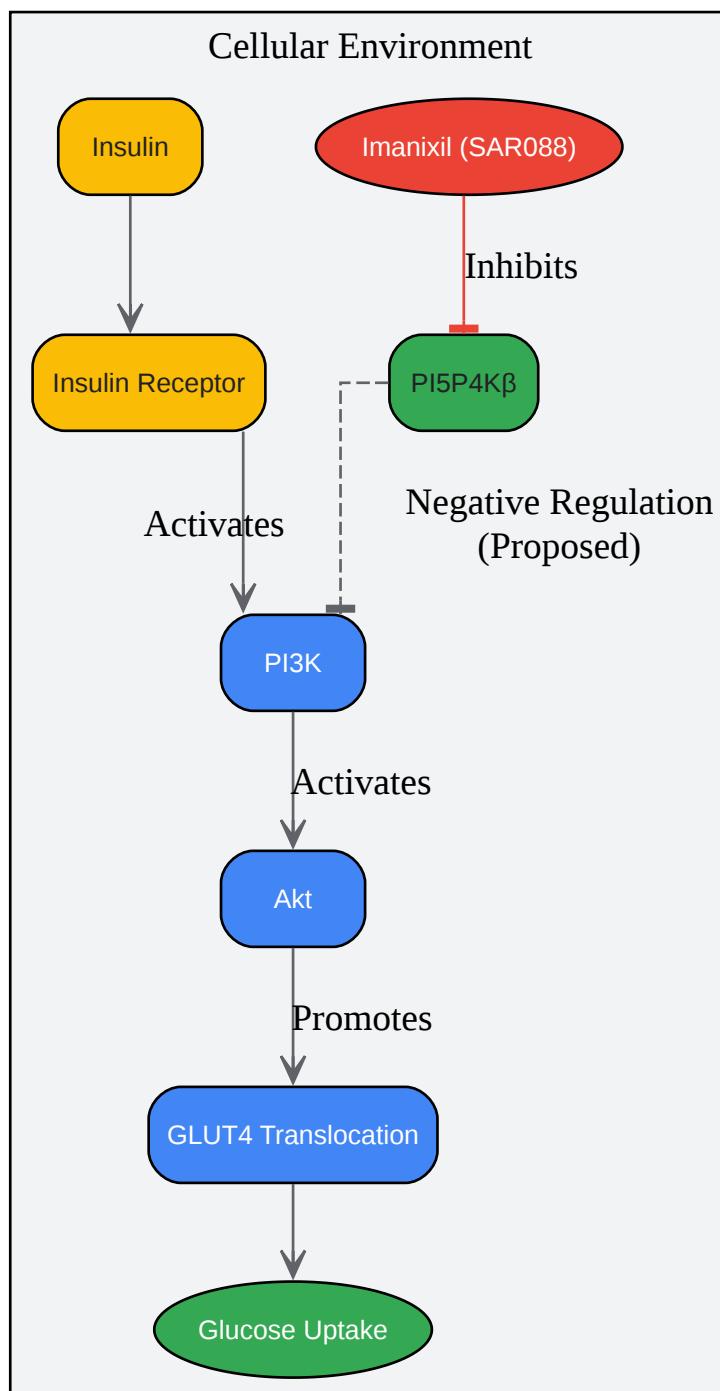


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Caption: Workflow of the in vivo efficacy study of **Imanixil** in ZDF rats.

Proposed Signaling Pathway of Imanixil Action

PI5P4K β is involved in the complex regulation of insulin signaling. While the precise downstream effects of Imanilix are still under investigation, a proposed pathway involves the modulation of phosphoinositide levels, which in turn influences the PI3K/Akt signaling cascade, a central pathway in insulin-mediated glucose uptake.



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